![molecular formula C15H19N3 B5572112 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5572112.png)

5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5,5-dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline and its derivatives typically involves the reaction of substituted 1-methylthio-3,4-dihydroisoquinolines with hydrazine hydrate and trifluoroacetic acid, resulting in the formation of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines. Dehydration of specific hydrazides further leads to the formation of 3-perfluoroalkyl derivatives (Glushkov et al., 2000). Another method involves the cyclization of 1-isoquinolylhydrazine with formic and acetic acid, yielding the s-triazolo[3,4-a]isoquinoline and its derivatives through various interconversions and methylation processes (Sidhu, Naqui, & Iyengar, 1966).

Molecular Structure Analysis

The molecular structure of 3-o-tolyl-5,5-dimethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinoline hemihydrate has been determined, revealing a crystal built of 2L · H2O dimers formed by hydrogen bonds between the water molecule and nitrogen atoms in the L molecules. This analysis is supported by IR and electronic spectra studies along with model quantum-chemical calculations (Sokol et al., 2001).

Chemical Reactions and Properties

5,5-Dimethyl-3-propyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline exhibits a range of chemical reactions, including the formation of quaternary 2-R-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolinium salts upon alkylation with iodomethane, 2-iodopropane, or substituted benzyl halides. These salts demonstrate the possibility of forming carbene PEPPSI complexes with palladium(II) and pyridine (Glushkov et al., 2021).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways and Interconversions : The synthesis of s-Triazolo[3,4-a]isoquinolines has been achieved through cyclization reactions, demonstrating various interconversions within the series, providing a foundation for further chemical modifications and applications (Sidhu, Naqui, & Iyengar, 1966).

Advanced Synthesis Techniques : Research has delved into the synthesis of substituted 3-trifluoromethyl-5,6-dihydro-1,2,4-triazolo[3,4-a]isoquinolines, exploring dehydration processes of specific hydrazides, underscoring the adaptability of these compounds for varying synthetic needs (Glushkov et al., 2000).

Biological Activities and Applications

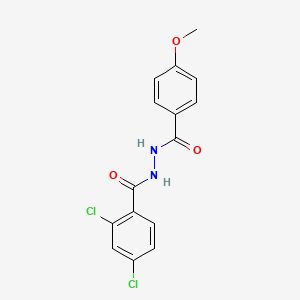

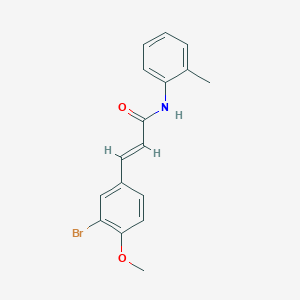

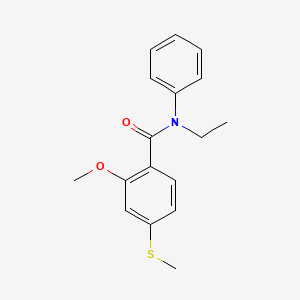

Antimicrobial Studies : Chalcones incorporating the isoquinoline moiety have been synthesized, with some showing promising antimicrobial properties. This indicates potential applications in developing new antimicrobial agents (Mukhtar et al., 2022).

Antioxidant Activity : Novel pyrimido[4,5-c]isoquinolines and their derivatives have been synthesized, showing significant antioxidant activity in in vitro studies. This suggests their potential utility in combating oxidative stress-related disorders (Narsimha, Battula, & Nagavelli, 2018).

Chemical Properties and Characterization

Crystal Structure Analysis : The crystal and molecular structures of specific triazolo[3,4-a]isoquinolines have been determined, providing insights into their structural properties and potential interactions in complex formulations (Sokol et al., 2001).

Synthesis of N-heterocyclic Carbenes Precursors : Research into the preparation of triazolo[3,4-a]isoquinolinium salts as precursors for N-heterocyclic carbenes opens avenues for applications in modern organic synthesis and catalysis (Glushkov, Vedernikova, Kotelev, & Baigacheva, 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,5-dimethyl-3-propyl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3/c1-4-7-13-16-17-14-12-9-6-5-8-11(12)10-15(2,3)18(13)14/h5-6,8-9H,4,7,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTLCYHMJFZLKT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C2N1C(CC3=CC=CC=C32)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-3-propyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N,N-diphenylacetamide](/img/structure/B5572036.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5572060.png)

![1-ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-3-isobutyl-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5572061.png)

![2-benzyl-8-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5572086.png)

![1-(3-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)(oxo)acetyl]-2-piperazinone](/img/structure/B5572097.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5572099.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5572105.png)